molecular formula C9H6N4S2 B8730438 5-(Benzo[d]isothiazol-6-yl)-1,3,4-thiadiazol-2-amine

5-(Benzo[d]isothiazol-6-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B8730438
M. Wt: 234.3 g/mol
InChI Key: LUMYFDXZNMMKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07919504B2

Procedure details

A mixture of 6-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzo[d]isothiazole (0.16 g, 0.54 mmol) and excess ammonium acetate (1.93 mL, 26.9 mmol) was heated in a microwave-safe reaction vessel at 140° C. for 30 minutes under microwave irradiation. The mixture was cooled, 5% MeOH in DCM (with NH3) was added, and the mixture was adsorbed onto silica gel. The residue was purified by flash column chromatography (DCM—10% MeOH in DCM) to obtain the desired product as an off-white solid (89 mg, 71%). LCMS (API-ES) m/z (%): 235.3 (100%, M+H+); 1H-NMR (400 MHz, CD3OD) δ ppm 9.02 (s, 1 H) 8.49 (s, 1 H) 8.25 (d, J=8.53 Hz, 1 H) 7.98 (d, J=9.03 Hz, 1 H).
Name
6-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzo[d]isothiazole
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
CS([C:5]1[S:9][C:8]([C:10]2[CH:18]=[CH:17][C:13]3[CH:14]=[N:15][S:16][C:12]=3[CH:11]=2)=[N:7][N:6]=1)(=O)=O.C([O-])(=O)C.[NH4+:23].CO>C(Cl)Cl>[S:16]1[C:12]2[CH:11]=[C:10]([C:8]3[S:9][C:5]([NH2:23])=[N:6][N:7]=3)[CH:18]=[CH:17][C:13]=2[CH:14]=[N:15]1 |f:1.2|

Inputs

Step One
Name
6-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzo[d]isothiazole
Quantity
0.16 g
Type
reactant
Smiles
CS(=O)(=O)C1=NN=C(S1)C1=CC2=C(C=NS2)C=C1
Name
Quantity
1.93 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (DCM—10% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
S1N=CC2=C1C=C(C=C2)C2=NN=C(S2)N
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.